N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal
Description
N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is a multifunctional lysine derivative designed for bioconjugation and synthetic chemistry applications. Its structure includes:
- Maleimide group at the C-terminus, enabling thiol-selective conjugation (e.g., with cysteine residues) via Michael addition .
- Boc (tert-butoxycarbonyl) protection on the α-amine, which can be removed under acidic conditions (e.g., TFA) to expose the primary amine for further functionalization .
- Amido-PEG1-t-butyl ester on the ε-amine, providing a short polyethylene glycol (PEG) spacer to enhance solubility and a t-butyl ester group that can be hydrolyzed to a carboxylic acid under mild acidic conditions .
This compound is widely used in peptide synthesis, drug delivery systems, and surface modification due to its dual-reactive functionality (maleimide and deprotectable groups) and PEG-mediated hydrophilicity .
Properties
Molecular Formula |
C27H44N4O9 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
tert-butyl 3-[3-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]amino]-3-oxopropoxy]propanoate |
InChI |
InChI=1S/C27H44N4O9/c1-26(2,3)39-23(35)13-18-38-17-12-20(32)28-14-8-7-9-19(30-25(37)40-27(4,5)6)24(36)29-15-16-31-21(33)10-11-22(31)34/h10-11,19H,7-9,12-18H2,1-6H3,(H,28,32)(H,29,36)(H,30,37) |
InChI Key |
VZIKATFARUWLCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC(=O)NCCCCC(C(=O)NCCN1C(=O)C=CC1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of the α-Amine Group
- Objective: To prevent undesired side reactions at the α-amine of lysine during subsequent modifications.
- Method: The α-amine of L-lysine is protected by introducing a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., in the presence of triethylamine).
- Outcome: Formation of N-Boc-L-lysine, which selectively masks the α-amine while leaving the ε-amine free for further functionalization.
PEGylation of the ε-Amine Group
- Objective: To attach a polyethylene glycol (PEG1) spacer with a t-butyl ester to the ε-amine, enhancing solubility and providing a functional handle for further chemistry.
- Method: The ε-amine of N-Boc-L-lysine is reacted with a PEG1 derivative bearing a t-butyl ester and an activated carboxyl group (e.g., PEG1-t-butyl ester activated as an NHS ester).
- Reaction Conditions: Typically performed in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation.
- Outcome: Formation of N-Boc-N'-(PEG1-t-butyl ester)-L-lysine intermediate with the PEG spacer covalently linked to the ε-amine.
Maleimide Conjugation at the C-Terminus
- Objective: To introduce a maleimide group at the C-terminus, enabling thiol-specific conjugation.
- Method: The carboxyl group at the C-terminus of the PEGylated lysine is activated (e.g., via carbodiimide chemistry using EDC or DCC) and coupled with a maleimide-containing amine such as N-(2-aminoethyl)maleimide.
- Reaction Conditions: Conducted in aprotic solvents under mild temperatures to preserve the maleimide functionality.
- Outcome: Formation of the final compound, this compound.
Purification and Characterization
- Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve high purity (typically ≥95%).
- Characterization: Structural confirmation is carried out using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | α-Amine Protection | Boc2O, base (e.g., triethylamine), solvent (DCM) | N-Boc-L-lysine |
| 2 | PEGylation | PEG1-t-butyl ester NHS ester, DIPEA, DMF/DCM | N-Boc-N'-(PEG1-t-butyl ester)-L-lysine |
| 3 | Maleimide Coupling | EDC/DCC, N-(2-aminoethyl)maleimide, solvent | This compound |
| 4 | Purification | Preparative HPLC | Pure final compound |
Deprotection and Further Functionalization
- Deprotection: The Boc and t-butyl ester groups can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose free amine and carboxyl groups for further conjugation.
- Conjugation: The free amine and carboxyl groups can be reacted with various functional reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides to form amide bonds, enabling the synthesis of diverse conjugates.
- Maleimide Reactivity: The maleimide moiety selectively reacts with thiol groups (e.g., cysteine residues in proteins) to form stable thioether bonds, facilitating bioconjugation.
Comparative Analysis with Related Compounds
| Compound Name | PEG Length | Ester Type | Amino Acid | Key Difference |
|---|---|---|---|---|
| This compound | PEG1 | t-butyl ester | Lysine | Standard reference compound |
| N-Boc-N'-(PEG2-t-butyl ester)-L-Lysine-amido-Mal | PEG2 | t-butyl ester | Lysine | Longer PEG spacer |
| N-Boc-N'-(PEG1-methyl ester)-L-Lysine-amido-Mal | PEG1 | methyl ester | Lysine | Different ester group |
| N-Boc-N'-(PEG1-t-butyl ester)-L-Ornithine-amido-Mal | PEG1 | t-butyl ester | Ornithine | Different amino acid backbone |
Summary Table of Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H44N4O9 |
| Molecular Weight | 568.7 g/mol |
| CAS Number | 2665661-79-8 |
| Purity | ≥95% (by HPLC) |
| Storage Conditions | -20°C |
| Functional Groups | Boc (α-amine protection), PEG1-t-butyl ester (ε-amine), Maleimide (C-terminus) |
| Reactivity | Thiol-specific conjugation via maleimide |
Chemical Reactions Analysis
Deprotection Reactions
The Boc (tert-butoxycarbonyl) and t-butyl ester groups serve as protective moieties, allowing selective activation of functional groups under controlled conditions.
Boc Group Deprotection
The α-amine Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) . This reaction exposes the free α-amine for subsequent conjugation.
Reagents and Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TFA (95%) | DCM | 25°C | 1–2 hr | >95% |
| HCl (4M in dioxane) | Dioxane | 25°C | 4 hr | 85–90% |
t-Butyl Ester Deprotection
The ε-amine-linked t-butyl ester is cleaved under similar acidic conditions, generating a free carboxylate group.
Reagents and Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TFA (95%) | DCM | 25°C | 2 hr | >90% |
| HCOOH (neat) | – | 40°C | 6 hr | 80–85% |
Key Applications
-
Sequential deprotection enables orthogonal functionalization of α-amine and ε-carboxylate groups.
-
In prodrug systems, t-butyl ester deprotection enhances hydrophilicity for targeted drug release .
Conjugation Reactions
The maleimide group and deprotected amines/carboxylates enable covalent modifications for bioconjugation and material synthesis.
Maleimide-Thiol Coupling
The maleimide group reacts selectively with thiols (e.g., cysteine residues) via Michael addition, forming stable thioether bonds .
Reaction Parameters
| Parameter | Optimal Value |
|---|---|
| pH | 6.5–7.5 |
| Temperature | 25–37°C |
| Reaction Time | 30–60 min |
| Thiol Equivalence | 1.2–2.0 molar excess |
Applications
-
Protein-polymer conjugates for improved pharmacokinetics.
Amide Bond Formation
The deprotected α-amine reacts with NHS esters or carbodiimides (e.g., EDC) to form amide bonds.
Common Reagents
-
NHS esters : Efficient coupling at pH 7–8.5.
-
EDC/HOBt : Activates carboxylates for amine conjugation.
Yield Comparison
| Substrate | Coupling Reagent | Yield |
|---|---|---|
| NHS-PEG4-Alkyne | NHS/DIEA | 92% |
| EDC/HOBt | Carbodiimide | 85% |
PEG Spacer Reactivity
The ethylene glycol (PEG1) spacer enhances solubility but can undergo oxidation under harsh conditions.
Stability Data
| Condition | Stability Outcome |
|---|---|
| pH 2–10 (25°C) | Stable for 24 hr |
| H2O2 (1 mM) | Partial oxidation in 4 hr |
| UV Light (254 nm) | Degradation in 1 hr |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules:
| Compound | Key Difference | Reaction Rate (vs. Parent) |
|---|---|---|
| N-Boc-N'-(PEG2-t-butyl ester)-Lysine | Longer PEG chain | 80% (slower) |
| N-Boc-N'-(PEG1-methyl ester)-Lysine | Methyl ester (vs. t-butyl) | 110% (faster deprotection) |
| L-Ornithine analogue | Shorter side chain | 60% (reduced yield) |
Scientific Research Applications
Chemistry: : N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is used as a building block in the synthesis of complex molecules. Its ability to undergo multiple functional modifications makes it valuable in the development of new materials and catalysts.
Biology: : In biological research, this compound is used to modify proteins and peptides. The PEGylation helps to improve the solubility and stability of biomolecules, making them more suitable for various assays and experiments.
Medicine: : In the medical field, this compound is used in drug delivery systems. The PEGylation helps to enhance the pharmacokinetics and reduce the immunogenicity of therapeutic proteins and peptides.
Industry: : In industrial applications, N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is used in the production of advanced materials, such as hydrogels and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal involves its ability to undergo various chemical modifications. The Boc and t-butyl ester groups protect the reactive amine and carboxyl groups during synthesis, allowing for selective deprotection and conjugation reactions. The PEGylation improves the solubility and stability of the compound, making it suitable for various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactive Group Variations
- Key Insight: The choice between maleimide and NHS ester determines whether conjugation targets thiols (e.g., antibodies) or amines (e.g., proteins or nanoparticles) . Compounds like N-Mal-N-bis(PEG2-NH-Boc) offer multiple conjugation sites, enabling complex architectures like dendrimers .
PEG Chain Length and Solubility
- Key Insight : Longer PEG chains (e.g., PEG24) dramatically improve solubility and reduce aggregation in biological systems but may introduce steric hindrance, limiting conjugation efficiency . PEG1 balances minimal steric impact with moderate hydrophilicity, making it suitable for small-molecule conjugates .
Protecting Group Strategies
- Key Insight: Boc and t-butyl esters are acid-labile, enabling orthogonal deprotection compared to Cbz or 2-Cl-Z groups, which require hydrogenolysis. This makes the compound more versatile in sequential synthetic steps .
Structural Complexity
- Key Insight : Branched PEG compounds (e.g., N-Mal-N-bis(PEG2-NH-Boc)) enable multi-functionalization but require more complex purification steps. Linear PEGs are preferred for straightforward conjugation .
Biological Activity
N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is a novel compound that incorporates a maleimide group, which is known for its reactivity with thiol groups in proteins and peptides. This compound serves as a bifunctional linker, facilitating the conjugation of biomolecules. Understanding its biological activity is crucial for applications in drug delivery, protein modification, and bioconjugation.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C27H44N4O9
- Molecular Weight : 568.7 g/mol
- Functional Groups :
- Boc Group : Protects the α-amine of lysine.
- Maleimide Group : Reacts with thiol groups, allowing for selective conjugation.
- PEG Spacer : Enhances solubility and biocompatibility.
| Property | Value |
|---|---|
| Catalog No. | BPG-4362 |
| CAS Number | 2665661-79-8 |
| Category | Small-molecule Maleimide PEG |
This compound operates primarily through the maleimide group, which forms stable thioether bonds with cysteine residues in proteins. This reaction is crucial for creating stable conjugates that can be utilized in various biochemical applications, including targeted drug delivery and the development of biopharmaceuticals.
Biological Activity
Research indicates that compounds similar to this compound exhibit enhanced biological activity due to their ability to modify proteins and peptides effectively. Key findings include:
- Increased Stability : PEGylation improves the stability of proteins against enzymatic degradation, leading to longer circulation times in vivo .
- Enhanced Solubility : The inclusion of PEG enhances the solubility of hydrophobic drugs, facilitating their delivery .
- Selective Targeting : The maleimide functionality allows for targeted delivery to specific tissues or cells by conjugating to thiol-containing biomolecules.
Case Studies
- PEGylated Enzymes :
- Protein Conjugation :
-
Drug Delivery Systems :
- In a recent study, lipid nanoparticles incorporating maleimide-functionalized PEG were used to deliver mRNA therapeutics effectively. The results indicated improved cellular uptake and expression levels compared to non-PEGylated formulations.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and characterization methods for N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal?
- Synthetic Steps :
- Step 1 : Protection of the α-amino group of L-lysine with a Boc (tert-butoxycarbonyl) group using Boc-anhydride under basic conditions.
- Step 2 : Introduction of the PEG1-t-butyl ester moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the ε-amino group of lysine.
- Step 3 : Maleimide (Mal) conjugation to the amide group using maleic anhydride or NHS-maleimide, followed by purification via column chromatography or HPLC .
- Characterization :
- NMR Spectroscopy : Confirm regioselectivity of Boc and t-butyl ester protections (e.g., δ 1.4 ppm for t-butyl protons, δ 6.7 ppm for maleimide protons) .
- HPLC-UV : Validate purity (>98%) using a C18 column with a gradient of acetonitrile/water containing 0.1% TFA .
- Mass Spectrometry (EI-MS or ESI-MS) : Verify molecular weight (e.g., expected [M+H]+ ion) .
Q. How do researchers ensure the stability of the maleimide group during storage and reactions?
- Storage : Maintain at ≤-20°C in anhydrous, light-protected vials to prevent hydrolysis or oxidation of the maleimide .
- Reaction Conditions : Use pH 6.5–7.5 buffers (e.g., phosphate) for thiol-maleimide conjugation, avoiding basic conditions that promote maleimide ring-opening .
Advanced Research Questions
Q. What strategies optimize the use of this compound in PROTAC synthesis?
- Functional Roles :
- Maleimide : Enables covalent conjugation to cysteine residues on E3 ligase ligands (e.g., thalidomide derivatives) .
- PEG1 Spacer : Enhances solubility and reduces steric hindrance between PROTAC components .
- Boc/t-butyl Protections : Facilitate orthogonal deprotection (e.g., TFA for Boc, mild acid for t-butyl ester) during sequential assembly .
Q. How do researchers resolve contradictions in reaction yields during PEG1 coupling?
- Common Issues :
- Low Yield : May arise from incomplete activation of carboxyl groups (e.g., PEG1-t-butyl ester). Use excess EDC/HOBt and monitor reaction progress via TLC .
- Side Reactions : Competing acylation at the lysine backbone can occur. Optimize solvent polarity (e.g., DMF > DCM) to favor ε-amino selectivity .
- Data Analysis : Compare HPLC retention times of intermediates to confirm regiochemical fidelity .
Q. What comparative studies exist between this compound and related maleimide-PEG-lysine derivatives?
- Key Comparisons :
- PEG Length : PEG1 vs. PEG4 (e.g., Mal-amido-PEG4-Val-Cit-PAB-MMAE in ). Shorter PEG chains reduce hydrodynamic radius but may compromise solubility in aqueous media .
- Protecting Groups : Boc/t-butyl ester vs. Fmoc/Cbz (e.g., N-Boc-N'-(mPEG24)-L-Lysine-OH in ). Boc/t-butyl offers milder deprotection conditions, reducing side reactions .
Q. What analytical methods detect hydrolysis or oxidation of the PEG1-t-butyl ester?
- Hydrolysis Detection :
- LC-MS : Monitor for [M+H-56]+ ions, indicating loss of t-butyl (56 Da) .
- 1H NMR : Disappearance of t-butyl singlet (δ 1.4 ppm) .
Methodological Recommendations
- Deprotection Protocol : Use 20% TFA in DCM for Boc removal (2 hr, 0°C) to preserve the t-butyl ester .
- Conjugation Workflow : Pre-activate thiol-containing ligands (e.g., E3 ligase binders) with TCEP to reduce disulfides before maleimide coupling .
- Stability Testing : Perform accelerated degradation studies at 37°C in PBS (pH 7.4) to model in vivo conditions, with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
